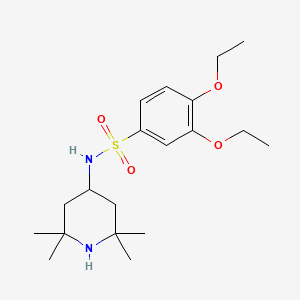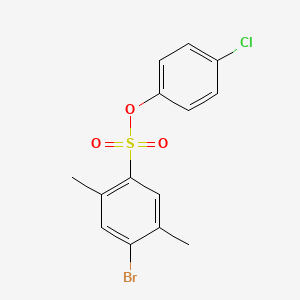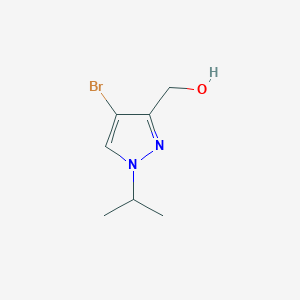
1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Antibacterial Properties
1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one and its analogues demonstrate significant antibacterial properties. Egawa et al. (1984) found that some compounds in this group, including those with cyclic amino groups at C-7, showed higher antibacterial activity than enoxacin, a known antibacterial agent, suggesting their potential for further biological study (Egawa et al., 1984).
Application in Cancer Research
Raoling Ge et al. (2016) explored the use of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives, which are structurally similar to this compound, as potential topoisomerase I inhibitors. These compounds showed significant anti-proliferative activity against various cancer cell lines, making them a focus for cancer research (Ge et al., 2016).
Synthesis and Structural Analysis
The synthesis and molecular structure of related quinolone compounds have been a focus of several studies. For example, Parvez et al. (2000) investigated the crystal structure of pefloxacinium methanesulfonate, which shares a similar quinolone base structure. Such studies aid in understanding the physical and chemical properties of these compounds, which is crucial for their application in medical and pharmaceutical research (Parvez et al., 2000).
Chemosensors and Biological Monitoring
In a study by Park et al. (2015), a chemosensor comprising a quinoline as the fluorophore was developed for monitoring Zn2+ concentrations. This research demonstrates the potential of quinoline derivatives in the development of new sensors for biological and environmental monitoring (Park et al., 2015).
特性
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-25-15-22(30(28,29)17-9-5-4-6-10-17)23(27)18-12-19(24)21(13-20(18)25)26-11-7-8-16(2)14-26/h4-6,9-10,12-13,15-16H,3,7-8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPTVJPFWOHZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)





![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)
